molecular formula C23H22N2O5 B4778855 N'-[(4-biphenylyloxy)acetyl]-3,4-dimethoxybenzohydrazide

N'-[(4-biphenylyloxy)acetyl]-3,4-dimethoxybenzohydrazide

Cat. No. B4778855
M. Wt: 406.4 g/mol
InChI Key: MXFCXPDKKKTIOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-biphenylyloxy)acetyl]-3,4-dimethoxybenzohydrazide, also known as BPH-715, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. This compound was originally synthesized as a selective inhibitor of the protein kinase C (PKC) theta isoform, which is involved in T-cell activation and inflammation. However, recent studies have revealed that BPH-715 has broader effects on various cellular pathways, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of N'-[(4-biphenylyloxy)acetyl]-3,4-dimethoxybenzohydrazide involves its selective inhibition of the PKC theta isoform, which is involved in T-cell activation and inflammation. This leads to a decrease in cytokine production and T-cell proliferation, ultimately resulting in an anti-inflammatory effect. However, recent studies have revealed that this compound also has other targets, including the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathway. These pathways are involved in various cellular processes, including cell survival, proliferation, and inflammation, which may explain the broad effects of this compound.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In T-cells, this compound inhibits cytokine production and T-cell proliferation, leading to an anti-inflammatory effect. In cancer cells, this compound induces apoptosis and inhibits tumor growth. In addition, this compound has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

N'-[(4-biphenylyloxy)acetyl]-3,4-dimethoxybenzohydrazide has several advantages for lab experiments, including its high purity and stability, making it suitable for large-scale production. In addition, its broad effects on various cellular pathways make it a useful tool for studying cellular processes. However, one limitation of this compound is its selectivity for the PKC theta isoform, which may limit its use in certain disease models.

Future Directions

There are several future directions for the study of N'-[(4-biphenylyloxy)acetyl]-3,4-dimethoxybenzohydrazide. One potential application is in the field of autoimmune diseases, where this compound may be used as a therapeutic agent to inhibit T-cell activation and cytokine production. In addition, further studies are needed to elucidate the broader effects of this compound on various cellular pathways, which may lead to the development of new therapeutic agents for various diseases. Finally, the neuroprotective effects of this compound warrant further investigation, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
In conclusion, this compound is a novel small molecule with promising therapeutic applications. Its selective inhibition of the PKC theta isoform, as well as its broader effects on various cellular pathways, make it a potential candidate for further research. While there are limitations to its use, its high purity and stability, as well as its potential applications in immunology, oncology, and neuroprotection, make it a valuable tool for scientific research.

Scientific Research Applications

N'-[(4-biphenylyloxy)acetyl]-3,4-dimethoxybenzohydrazide has been extensively studied in vitro and in vivo, and has shown promising results in various disease models. One of the key applications of this compound is in the field of immunology, where it has been shown to inhibit T-cell activation and cytokine production. This makes it a potential therapeutic agent for autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. In addition, this compound has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.

properties

IUPAC Name

3,4-dimethoxy-N'-[2-(4-phenylphenoxy)acetyl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5/c1-28-20-13-10-18(14-21(20)29-2)23(27)25-24-22(26)15-30-19-11-8-17(9-12-19)16-6-4-3-5-7-16/h3-14H,15H2,1-2H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXFCXPDKKKTIOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NNC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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